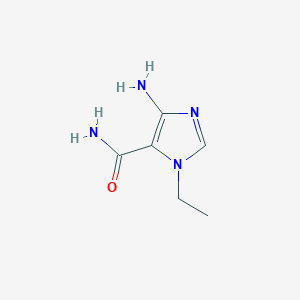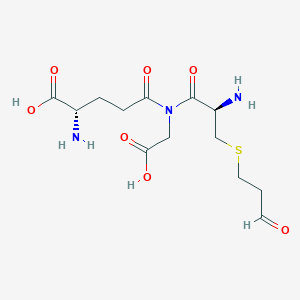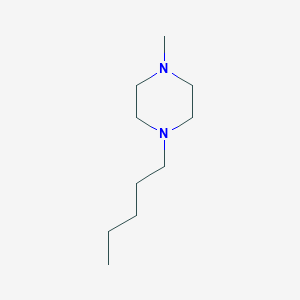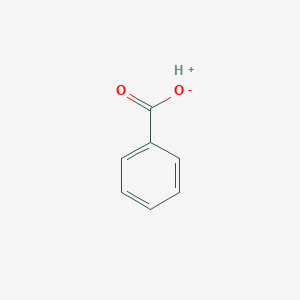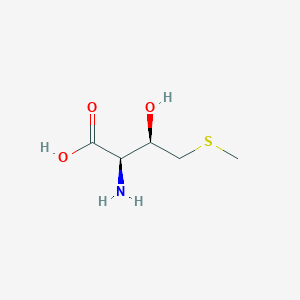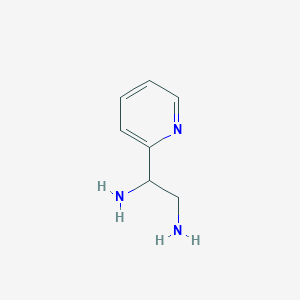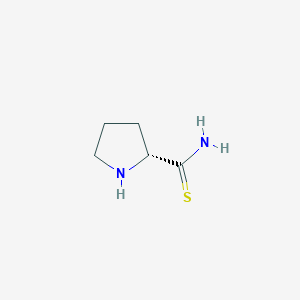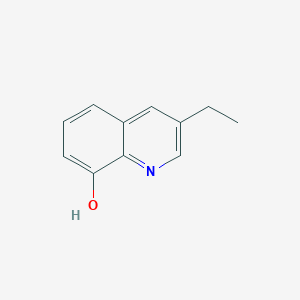
8-Quinolinol, 3-ethyl-
Descripción general
Descripción
8-Quinolinol, 3-ethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
The synthesis of 8-Quinolinol, 3-ethyl- can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration . Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave-assisted synthesis and ultrasound irradiation . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
8-Quinolinol, 3-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in drug development.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.
Aplicaciones Científicas De Investigación
8-Quinolinol, 3-ethyl- has numerous applications in scientific research:
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Quinolinol, 3-ethyl- involves its interaction with various molecular targets. It acts as a bidentate chelator, binding to metal ions that are critical enzyme cofactors . This chelation can inhibit the activity of enzymes that require metal ions for their function. Additionally, the compound may interfere with nucleic acid synthesis and other cellular processes, contributing to its antimicrobial and antiviral effects .
Comparación Con Compuestos Similares
8-Quinolinol, 3-ethyl- can be compared with other quinoline derivatives such as:
Quinine: An antimalarial drug isolated from Cinchona bark.
Chloroquine: Another antimalarial drug with a similar quinoline structure.
Ciprofloxacin: An antibiotic with a quinoline pharmacophore.
What sets 8-Quinolinol, 3-ethyl- apart is its unique substitution pattern, which can lead to different biological activities and chemical reactivity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-ethylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-6-9-4-3-5-10(13)11(9)12-7-8/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOHTKIAQIBFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074118 | |
| Record name | 8-Quinolinol, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111470-98-5 | |
| Record name | 8-Quinolinol, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111470985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinol, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
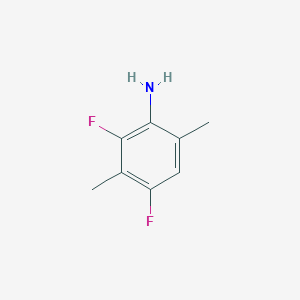


![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)
![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)
